(S)-3,3-difluorocyclopentanamine hydrochloride

Catalog No.
S896935
CAS No.
1408148-48-0
M.F
C5H10ClF2N
M. Wt
157.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3,3-difluorocyclopentanamine hydrochloride

CAS Number

1408148-48-0

Product Name

(S)-3,3-difluorocyclopentanamine hydrochloride

IUPAC Name

(1S)-3,3-difluorocyclopentan-1-amine;hydrochloride

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H/t4-;/m0./s1

InChI Key

IIUHMNFTPGBLCX-WCCKRBBISA-N

SMILES

C1CC(CC1N)(F)F.Cl

Canonical SMILES

C1CC(CC1N)(F)F.Cl

Isomeric SMILES

C1CC(C[C@H]1N)(F)F.Cl

(S)-3,3-difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine compound characterized by a cyclopentane ring substituted with two fluorine atoms at the 3-position and an amine functional group. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals due to the influence of fluorine on biological activity and metabolic stability.

The chemical reactivity of (S)-3,3-difluorocyclopentanamine hydrochloride can be attributed to the presence of the amine group, which can participate in various reactions, including:

  • Nucleophilic Substitution Reactions: The amine can act as a nucleophile, attacking electrophilic centers.
  • Fluorination Reactions: The difluoromethyl group can undergo further reactions to introduce other functional groups.
  • Cyclization Reactions: The compound may serve as a precursor in cyclization processes to form more complex cyclic structures.

Research indicates that fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. (S)-3,3-difluorocyclopentanamine hydrochloride may possess unique pharmacological activities due to:

  • Increased Lipophilicity: The fluorine atoms enhance the lipophilicity of the compound, which can improve membrane permeability.
  • Altered Binding Affinity: Fluorination can modify the binding interactions with biological targets, potentially increasing efficacy or selectivity against specific receptors or enzymes.

Several synthesis methods have been reported for (S)-3,3-difluorocyclopentanamine hydrochloride:

  • Fluorination of Cyclopentanamines: Utilizing electrophilic fluorination agents such as N-fluorobenzenesulfonimide or other fluorinating reagents to introduce fluorine into the cyclopentane structure.
  • Chiral Resolution Techniques: Enantiomerically pure (S)-3,3-difluorocyclopentanamine can be obtained through chiral resolution methods involving asymmetric synthesis or separation techniques.
  • Photoredox Catalysis: Recent advancements in synthetic methodologies include photoredox strategies that facilitate the formation of C-F bonds under mild conditions .

(S)-3,3-difluorocyclopentanamine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing bioactive molecules and drug candidates.
  • Chemical Biology: Investigating its role in modulating biological pathways and enzyme activities.
  • Material Science: Exploring its properties in polymer chemistry and materials development due to its unique structural features.

Interaction studies involving (S)-3,3-difluorocyclopentanamine hydrochloride focus on its binding affinity and activity against specific biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating its effectiveness as an inhibitor of key enzymes related to disease pathways.
  • Receptor Binding Studies: Determining how well the compound interacts with various receptors, which could lead to insights into its pharmacological profile.

Several compounds share structural similarities with (S)-3,3-difluorocyclopentanamine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-Amino-2-fluorocyclohexaneCyclohexane ring with one fluorineExhibits different reactivity patterns due to ring size.
2,2-DifluorocyclopentylamineCyclopentane with two fluorinesPotentially higher lipophilicity than (S)-3,3-difluoro.
4-Fluoro-N-methylcyclohexanamineCyclohexane with one fluorine and methylDifferent steric effects influencing biological activity.
(R)-4-Fluoro-cyclopentylamineCyclopentane with one fluorineDifferent stereochemistry affecting receptor interactions.

The uniqueness of (S)-3,3-difluorocyclopentanamine hydrochloride lies in its specific stereochemistry and dual fluorination at the 3-position, which may impart distinct properties compared to these similar compounds.

Dates

Modify: 2023-08-16

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